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Compound of Interest

Compound Name:
3-Phenoxythiophene-2-

carbaldehyde

Cat. No.: B140713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical

characterization of 3-Phenoxythiophene-2-carbaldehyde. The methods outlined are essential

for identity confirmation, purity assessment, and stability testing, which are critical aspects of

drug development and materials science.

Compound Information
Property Value

IUPAC Name 3-Phenoxythiophene-2-carbaldehyde

Synonyms 3-Phenoxy-2-thiophenecarboxaldehyde

CAS Number Not readily available

Molecular Formula C₁₁H₈O₂S

Molecular Weight 204.25 g/mol

Appearance Expected to be a solid or oil

Spectroscopic Characterization
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Spectroscopic techniques are fundamental for elucidating the molecular structure of 3-
Phenoxythiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the

magnetic properties of atomic nuclei.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 3-Phenoxythiophene-2-carbaldehyde in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Typical spectral width: -2 to 12 ppm.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0 to 200 ppm.

The solvent signal can be used as a secondary reference.

2.1.2. Expected Spectral Data (Based on Analogous Compounds)

While specific data for 3-Phenoxythiophene-2-carbaldehyde is not readily available, the

expected chemical shifts can be inferred from related structures like thiophene-2-

carbaldehyde[1][2] and phenoxy derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenoxythiophene-2-carbaldehyde
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Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Aldehyde (-CHO) 9.8 - 10.0 Singlet

Thiophene H-4 7.0 - 7.5 Doublet

Thiophene H-5 7.5 - 8.0 Doublet

Phenyl H (ortho) 7.0 - 7.2 Multiplet

Phenyl H (meta) 7.3 - 7.5 Multiplet

Phenyl H (para) 7.1 - 7.3 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Phenoxythiophene-2-carbaldehyde

Carbon Predicted Chemical Shift (ppm)

Aldehyde (C=O) 180 - 185

Thiophene C-2 140 - 145

Thiophene C-3 150 - 160

Thiophene C-4 120 - 130

Thiophene C-5 130 - 140

Phenyl C-1' (ipso) 155 - 160

Phenyl C-2'/C-6' (ortho) 118 - 122

Phenyl C-3'/C-5' (meta) 128 - 132

Phenyl C-4' (para) 123 - 127

Workflow for NMR Analysis
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NMR analysis workflow for structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound, further confirming its identity.

2.2.1. Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 3-Phenoxythiophene-2-carbaldehyde
(e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

2.2.2. Expected Mass Spectrum

The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 204. Key

fragmentation patterns may involve the loss of the formyl group (-CHO), the phenoxy group (-

OC₆H₅), or cleavage of the thiophene ring.

Table 3: Predicted Mass Spectral Fragments for 3-Phenoxythiophene-2-carbaldehyde

m/z Possible Fragment

204 [M]⁺

175 [M - CHO]⁺

111 [M - OC₆H₅]⁺

93 [C₆H₅O]⁺

77 [C₆H₅]⁺
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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